molecular formula C15H17FN4O2S B2901698 1-(2-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034239-28-4

1-(2-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide

Numéro de catalogue: B2901698
Numéro CAS: 2034239-28-4
Poids moléculaire: 336.39
Clé InChI: LLLXRTKHIZMAPI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide is a synthetic small molecule characterized by a methanesulfonamide group linked to a 2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl chain and a 2-fluorophenyl substituent. The sulfonamide moiety contributes to hydrogen bonding and solubility, making this compound a candidate for therapeutic or agrochemical applications .

Propriétés

IUPAC Name

1-(2-fluorophenyl)-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c1-12-10-15-19(8-9-20(15)18-12)7-6-17-23(21,22)11-13-4-2-3-5-14(13)16/h2-5,8-10,17H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLXRTKHIZMAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(2-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in various medical contexts.

Chemical Structure and Properties

The compound features a unique structure that includes a fluorophenyl group, an imidazo[1,2-b]pyrazole moiety, and a methanesulfonamide functional group. This combination may influence its interaction with biological targets.

Molecular Formula

  • Molecular Formula : C14H16F N4O2S
  • Molecular Weight : 318.36 g/mol

Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of receptor activity. The imidazole and pyrazole rings suggest potential interactions with various biological targets, including enzymes involved in metabolic pathways and receptors related to neurological functions.

Anticancer Potential

Recent studies have highlighted the role of imidazole derivatives in cancer therapy. Specifically, compounds that inhibit ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1) have shown promise in enhancing immune responses against tumors. For instance, related imidazo[1,2-a]pyrazine derivatives demonstrated potent inhibition of ENPP1, leading to increased activation of the cGAS-STING pathway, which is crucial for antitumor immunity .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameTargetIC50 (nM)Effectiveness
Imidazo[1,2-a]pyrazine derivative 7ENPP15.70High potency in tumor models
1-(2-fluorophenyl) derivativeUnknownTBDPotential based on structural similarity

Neuropharmacological Effects

Compounds similar to 1-(2-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide have been explored for their effects on GABA-A receptors. These receptors are critical for neurotransmission and are implicated in various neurological disorders. The potential modulation of these receptors by the compound could suggest anxiolytic or sedative properties .

Case Studies

A comprehensive analysis of related compounds has shown varying degrees of success in clinical trials. For instance, studies involving imidazole derivatives indicated that specific structural modifications could enhance metabolic stability and reduce hepatotoxicity . This finding is particularly relevant for drug development as it suggests that the introduction of fluorine atoms at strategic positions can improve pharmacokinetic profiles.

Case Study: Metabolic Stability Analysis
In a comparative study, a series of imidazole derivatives were subjected to metabolic stability tests using human liver microsomes (HLMs). The results indicated that modifications similar to those present in 1-(2-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide could significantly enhance metabolic stability compared to traditional compounds like alpidem .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Imidazo-Pyridine/Pyrazole Cores

  • N-((2-(4-Fluorophenyl)-6-Methylimidazo[1,2-α]pyridin-3-yl)methyl)benzenamine (13a) This compound () shares a fluorophenyl-substituted heterocyclic core but replaces the imidazo[1,2-b]pyrazole with an imidazo[1,2-α]pyridine. Biological assays in show moderate antimicrobial activity, suggesting that the imidazo[1,2-α]pyridine scaffold may prioritize different target interactions compared to imidazo[1,2-b]pyrazoles .
  • N-(2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide () This analogue retains the imidazo[1,2-b]pyrazole core but substitutes the 2-fluorophenyl group with a furan ring and a dimethylbenzenesulfonamide. The dimethylbenzenesulfonamide may enhance receptor selectivity compared to the simpler methanesulfonamide in the target compound .

Sulfonamide-Containing Compounds

  • A61603 (N-(5-[4,5-Dihydro-1H-imidazol-2-yl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide hydrochloride)
    A61603 () shares the methanesulfonamide group but incorporates a tetrahydronaphthalene-imidazole scaffold. Its dihydroimidazole ring facilitates α-adrenergic receptor binding, while the target compound’s imidazo[1,2-b]pyrazole may favor kinase or GABAergic interactions. The hydroxyl and tetrahydronaphthalene groups in A61603 likely confer distinct pharmacokinetic profiles .

  • 1,1-Difluoro-N-[2-[(6-Oxo-5-phenyl-1,2,4-triazin-1(6H)-yl)methyl]phenyl]methanesulfonamide () This compound replaces the imidazo[1,2-b]pyrazole with a triazinone ring. By contrast, the monofluoro-substituted phenyl in the target compound balances lipophilicity and metabolic stability .

Fluorophenyl-Substituted Analogues

  • 7-Chloro-5-(2-Fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Impurity F, )
    A benzodiazepine derivative with a 2-fluorophenyl group, this compound highlights the fluorophenyl’s role in CNS drug design. The fluorine atom improves blood-brain barrier penetration and receptor affinity. However, the benzodiazepine core induces sedative effects, whereas the imidazo[1,2-b]pyrazole in the target compound may avoid such liabilities .

  • Flumetsulam (N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
    A herbicidal sulfonamide (), flumetsulam uses a triazolopyrimidine core and difluorophenyl group for plant enzyme inhibition. The target compound’s single fluorine and imidazo[1,2-b]pyrazole scaffold likely reduce phytotoxicity while retaining sulfonamide-mediated bioactivity .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties/Activities
Target Compound Imidazo[1,2-b]pyrazole 2-Fluorophenyl, methanesulfonamide ~380 (estimated) Potential CNS/kinase modulation
N-((2-(4-Fluorophenyl)-6-Methylimidazo[1,2-α]pyridin-3-yl)methyl)benzenamine Imidazo[1,2-α]pyridine 4-Fluorophenyl, benzenamine ~350 (estimated) Antimicrobial activity
A61603 Tetrahydronaphthalene-imidazole Methanesulfonamide, dihydroimidazole ~360 (reported) α-Adrenergic agonist
Flumetsulam Triazolopyrimidine 2,6-Difluorophenyl, sulfonamide 325.3 Herbicidal
7-Chloro-5-(2-fluorophenyl)-1,4-benzodiazepine Benzodiazepine 2-Fluorophenyl, chloro ~300 (estimated) Sedative/anxiolytic

Key Findings and Implications

  • Core Structure Impact : The imidazo[1,2-b]pyrazole core in the target compound offers a balance of metabolic stability and receptor versatility compared to imidazo[1,2-α]pyridines or benzodiazepines.
  • Fluorophenyl Role : The 2-fluorophenyl group enhances binding affinity and lipophilicity, analogous to its use in CNS drugs () but with reduced toxicity risks compared to difluorophenyl herbicides ().
  • Sulfonamide Functionality: The methanesulfonamide group provides hydrogen-bonding capacity, similar to A61603 (), but lacks the electronegative modifications seen in triazinone derivatives ().

Q & A

Q. What are the key synthetic strategies for preparing 1-(2-fluorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)methanesulfonamide, and how can purity be ensured?

The synthesis involves multi-step reactions, typically starting with halogenated aromatic precursors (e.g., 2-fluorophenyl derivatives) and imidazo[1,2-b]pyrazole intermediates. Critical steps include:

  • Nucleophilic substitution : Attaching the methanesulfonamide group to the ethyl linker (analogous to methods in and ).
  • Heterocycle formation : Constructing the 6-methylimidazo[1,2-b]pyrazole core via cyclization under reflux, using catalysts like phosphorus oxychloride (similar to ).
  • Purification : Chromatographic techniques (TLC, HPLC) and spectroscopic validation (¹H/¹³C NMR) are essential to achieve >95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and connectivity (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, imidazole protons at δ 6.5–7.0 ppm) .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion matching C₁₆H₁₈FN₄O₂S).
  • X-ray crystallography : Resolves conformational details of the sulfonamide and imidazo[1,2-b]pyrazole moieties (if crystalline) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microdilution methods .
  • Anticancer profiling : Cell viability assays (MTT or resazurin) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Compare fluorophenyl vs. chlorophenyl analogs () or methyl vs. trifluoromethyl groups on the imidazole ring ().
  • Bioisosteric replacement : Replace the sulfonamide with carbamate or urea groups to assess potency changes in enzymatic assays .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic interactions .

Q. What reaction optimization strategies improve yield in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency ().
  • Catalytic systems : Employ Pd/C or CuI for cross-coupling steps to reduce side products (analogous to ).
  • Design of experiments (DoE) : Use factorial designs to optimize temperature (60–100°C) and pH (6–8) for key steps .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Assay standardization : Validate protocols (e.g., ATP-based vs. resazurin viability assays) to minimize variability .
  • Purity verification : Re-test compounds with ≥98% purity (via HPLC) to exclude confounding effects from impurities .
  • Target engagement studies : Use SPR or ITC to confirm direct binding to hypothesized targets (e.g., kinases, GPCRs) .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy?

  • Pharmacokinetic (PK) profiling : Measure plasma stability, half-life (t₁/₂), and bioavailability in rodent models .
  • Metabolic stability assays : Use liver microsomes to identify oxidative hotspots (e.g., imidazole ring) prone to CYP450-mediated degradation .

Q. How can selectivity against off-target proteins be assessed?

  • Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
  • Proteome-wide affinity capture : Use thermal shift assays (CETSA) to map unintended protein interactions .

Q. What experimental approaches elucidate degradation pathways under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by LC-MS to identify degradants .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor impurity formation via UPLC .

Q. How can computational modeling guide the design of analogs with improved solubility?

  • LogP prediction : Tools like ACD/Labs or MarvinSuite estimate hydrophobicity; target LogP <3 via polar substituents (e.g., hydroxyl, morpholine) .
  • Molecular dynamics (MD) simulations : Simulate solvation free energy to prioritize analogs with enhanced aqueous solubility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.